Cas no 1036509-32-6 (4-chloro-n-(3-fluorobenzyl)-2-methylaniline)

4-Chloro-N-(3-fluorobenzyl)-2-methylaniline is a fluorinated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-substituted aniline core linked to a 3-fluorobenzyl group, offering unique electronic and steric properties for synthetic modifications. The presence of both chloro and fluoro substituents enhances its reactivity in cross-coupling reactions and other transformations, making it a versatile intermediate. The compound's stability under standard conditions and well-defined purity profile ensure reliable performance in experimental settings. Its molecular design allows for further functionalization, supporting the development of novel bioactive compounds or materials. Suitable for controlled laboratory use with proper handling precautions.
4-chloro-n-(3-fluorobenzyl)-2-methylaniline structure
1036509-32-6 structure
Product name:4-chloro-n-(3-fluorobenzyl)-2-methylaniline
CAS No:1036509-32-6
MF:C14H13NFCl
MW:249.71112
CID:1142268
PubChem ID:28530603

4-chloro-n-(3-fluorobenzyl)-2-methylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-N-(3-fluorobenzyl)-2-methylaniline
    • 1036509-32-6
    • 4-chloro-N-[(3-fluorophenyl)methyl]-2-methylaniline
    • AKOS005853380
    • 4-Chloro-N-(3-fluorobenzyl)-2-Methylaniline, 97%
    • 4-chloro-n-(3-fluorobenzyl)-2-methylaniline
    • MDL: MFCD11115834
    • Inchi: InChI=1S/C14H13ClFN/c1-10-7-12(15)5-6-14(10)17-9-11-3-2-4-13(16)8-11/h2-8,17H,9H2,1H3
    • InChI Key: YJSMSGLPRTXGGX-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1NCC2=CC(=CC=C2)F)Cl

Computed Properties

  • Exact Mass: 249.0720553g/mol
  • Monoisotopic Mass: 249.0720553g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų
  • XLogP3: 4.5

4-chloro-n-(3-fluorobenzyl)-2-methylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
F716021-1g
4-Chloro-N-(3-fluorobenzyl)-2-methylaniline
1036509-32-6 97
1g
RMB 8585.60 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H56235-250mg
4-Chloro-N-(3-fluorobenzyl)-2-methylaniline, 97%
1036509-32-6 97%
250mg
¥3352.00 2023-03-16
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H56235-1g
4-Chloro-N-(3-fluorobenzyl)-2-methylaniline, 97%
1036509-32-6 97%
1g
¥10732.00 2023-03-16
Cooke Chemical
F716021-250mg
4-Chloro-N-(3-fluorobenzyl)-2-methylaniline
1036509-32-6 97
250mg
RMB 2681.60 2023-09-07

4-chloro-n-(3-fluorobenzyl)-2-methylaniline Related Literature

Additional information on 4-chloro-n-(3-fluorobenzyl)-2-methylaniline

4-Chloro-N-(3-Fluorobenzyl)-2-Methylaniline: A Comprehensive Overview

4-Chloro-N-(3-fluorobenzyl)-2-methylaniline, identified by the CAS number 1036509-32-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science.

The molecular structure of 4-chloro-N-(3-fluorobenzyl)-2-methylaniline consists of a central aniline moiety with a chlorine substituent at the para position and a methyl group at the ortho position. The N-benzyl group, specifically substituted with a fluorine atom at the meta position, adds complexity to the molecule, influencing its electronic properties and reactivity.

Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry. The presence of electron-withdrawing groups like chlorine and fluorine enhances the molecule's ability to act as a ligand in various biological systems, potentially targeting specific enzymes or receptors.

The synthesis of 4-chloro-N-(3-fluorobenzyl)-2-methylaniline involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Researchers have optimized these processes to improve yield and purity, making it more accessible for large-scale production.

In terms of applications, this compound has shown promise in the development of new pharmaceutical agents. Its ability to modulate cellular signaling pathways makes it a candidate for anti-inflammatory and anti-cancer therapies.

The environmental impact of 4-chloro-N-(3-fluorobenzyl)-2-methylaniline is currently under investigation. Preliminary studies suggest that it degrades under specific conditions, reducing its persistence in natural ecosystems.

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